molecular formula C9H7BrO4 B6327320 Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 212897-62-6

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B6327320
CAS No.: 212897-62-6
M. Wt: 259.05 g/mol
InChI Key: ZKKRHLPBIKPKAL-UHFFFAOYSA-N
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Description

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a brominated derivative of benzo[d][1,3]dioxole, featuring a carboxylate ester functional group

Safety and Hazards

  • MSDS : Link to MSDS

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of benzo[d][1,3]dioxole followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
  • 5-Bromo-1,3-benzodioxole
  • 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde

Uniqueness

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 5-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-12-9(11)7-5(10)2-3-6-8(7)14-4-13-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRHLPBIKPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-1,3-benzodioxole-4-carboxylic acid (0.34 g, 1.39 mmol) was dissolved in methanol (25 mL). A few drops of concentrated sulfuric acid were added and the solution was heated to reflux for 60 h at which time TLC analysis indicated the reaction complete. The reaction was cooled and poured into a solution of 5% NaHCO3 (25 mL) and extracted with ethyl acetate. The organic layers were dried with magnesium sulfate and concentrated by rotary evaporation to afford 0.20 g of product (0.77 mmol, 55% yield) as an off-white solid. 1H NMR (CDCl3) δ 7.11 (d, J=8.3 Hz, 1H), 6.78 (d, J=8.3 Hz, 1H), 6.09 (s, 2H), 3.95 (s, 3H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
55%

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